molecular formula C20H22N2O B5662819 2-(4-piperidin-3-ylbenzoyl)isoindoline

2-(4-piperidin-3-ylbenzoyl)isoindoline

Cat. No. B5662819
M. Wt: 306.4 g/mol
InChI Key: CAHKLENBLLKQCQ-UHFFFAOYSA-N
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Description

The compound belongs to a class of organic molecules that often exhibit significant biological activity and are of interest in the development of pharmaceutical agents. The structure of “2-(4-piperidin-3-ylbenzoyl)isoindoline” suggests it could possess interesting chemical and physical properties due to the presence of the isoindoline and piperidinyl functional groups.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting from simple precursors to form the complex structures. For instance, microwave-assisted synthesis has been used for the efficient production of similar compounds, demonstrating the utility of modern synthetic techniques in obtaining these molecules with high purity and yield (Merugu et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds akin to “2-(4-piperidin-3-ylbenzoyl)isoindoline” often features significant conformational stability due to intramolecular hydrogen bonding. X-ray diffraction studies and computational methods like density functional theory (DFT) are commonly employed to explore their geometry and confirm structural predictions (Fatma et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be influenced by the presence of the isoindoline and piperidinyl groups. They participate in various reactions, such as nucleophilic substitutions and addition reactions, due to the electron-rich nature of these moieties. These reactions are crucial for further functionalization or modification of the compound (Prasad et al., 2021).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystallinity, can be determined through standard laboratory techniques. The crystal structure and hydrogen bonding patterns significantly affect these properties, influencing the compound's stability and solubility in different solvents (Karolak‐Wojciechowska et al., 2010).

Chemical Properties Analysis

Chemical properties such as acidity, basicity, and reactivity towards oxidizing or reducing agents can be attributed to the functional groups present in the compound. Studies often use spectroscopic methods like NMR and IR to investigate these properties, providing insights into the compound's behavior in chemical reactions (Devi et al., 2021).

properties

IUPAC Name

1,3-dihydroisoindol-2-yl-(4-piperidin-3-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c23-20(22-13-18-4-1-2-5-19(18)14-22)16-9-7-15(8-10-16)17-6-3-11-21-12-17/h1-2,4-5,7-10,17,21H,3,6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHKLENBLLKQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)C(=O)N3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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